![molecular formula C15H14ClN5 B6443243 N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine CAS No. 2640865-83-2](/img/structure/B6443243.png)

N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The presence of a cyclopropyl group and a 4-chlorophenyl group suggests that this compound could have unique properties and potential applications in various fields .

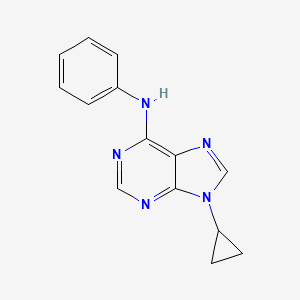

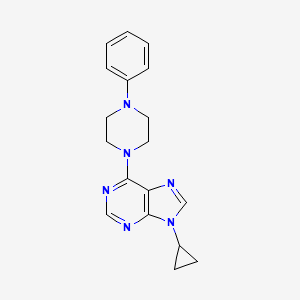

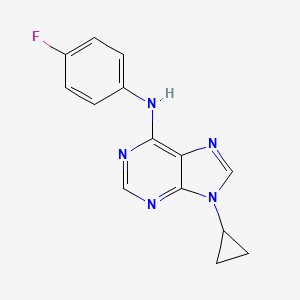

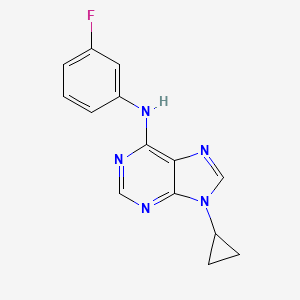

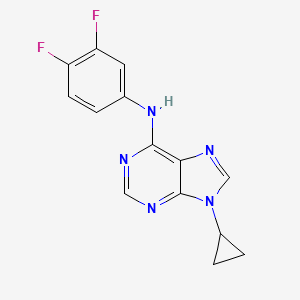

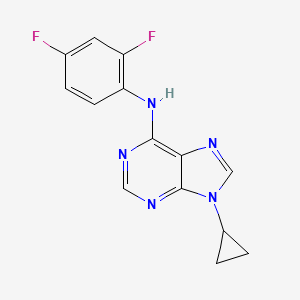

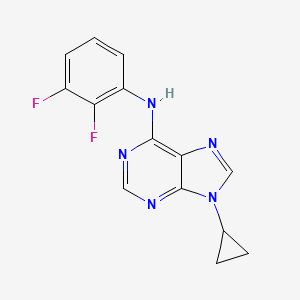

Molecular Structure Analysis

The molecular structure of this compound would likely show the planar purine ring system, with the cyclopropyl and 4-chlorophenyl groups adding complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine ring system and the functional groups attached to it. The presence of the amine group could make it a potential nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present .Scientific Research Applications

Fungicidal Activity

N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine: exhibits fungicidal properties, making it valuable for disease control in agriculture. Specifically:

- Pyraclostrobin , a strobilurin-class fungicide, is derived from this compound. It effectively targets a wide range of fungal diseases, including Sphaceloma ampelinum, Colletotrichum spp., Macrophoma musae, Pseudoperonospora cubensis, and Botrytis cinerea .

Crop Protection

- As a fungicide, it plays a crucial role in protecting crops, especially in greenhouse environments where disease incidence is higher due to temperature and humidity .

Mitosis Inhibition

- N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine inhibits mitosis and cell division, which can be relevant in various biological studies .

Catalysis Studies

Advanced Intermediate in Asymmetric Synthesis

- It can serve as an advanced intermediate in asymmetric synthesis, particularly due to its chiral cyanamide structure .

Environmental Fate and Safety Evaluation

- Research has explored the dissipation kinetics and safety of N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine in cucumber greenhouse agroecosystems. The fungicide dissipates quickly, with safe application rates for humans and animals .

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUHCMEJFSYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)

![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)

![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)

![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)

![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)